4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine

Purity Quality Control Nucleoside Synthesis

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine (CAS 1956364-82-1) is a synthetic pyrimidine derivative featuring 4-methoxybenzyl (PMB) ether protecting groups at the 4- and 6-positions and a 2-(2-methoxyethoxy) substituent at the 2-position. With a molecular formula of C23H26N2O6 and a molecular weight of 426.46 g/mol, it is supplied as a research-grade intermediate with a minimum purity of 95%.

Molecular Formula C23H26N2O6
Molecular Weight 426.469
CAS No. 1956364-82-1
Cat. No. B2752177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine
CAS1956364-82-1
Molecular FormulaC23H26N2O6
Molecular Weight426.469
Structural Identifiers
SMILESCOCCOC1=NC(=CC(=N1)OCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC
InChIInChI=1S/C23H26N2O6/c1-26-12-13-29-23-24-21(30-15-17-4-8-19(27-2)9-5-17)14-22(25-23)31-16-18-6-10-20(28-3)11-7-18/h4-11,14H,12-13,15-16H2,1-3H3
InChIKeyLNNPVGRCLUSTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine: A Protected Pyrimidine Building Block for Nucleoside Chemistry


4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine (CAS 1956364-82-1) is a synthetic pyrimidine derivative featuring 4-methoxybenzyl (PMB) ether protecting groups at the 4- and 6-positions and a 2-(2-methoxyethoxy) substituent at the 2-position . With a molecular formula of C23H26N2O6 and a molecular weight of 426.46 g/mol, it is supplied as a research-grade intermediate with a minimum purity of 95% . The compound belongs to a class of protected pyrimidine scaffolds used in the synthesis of modified nucleosides and oligonucleotides, where the orthogonal protecting group strategy is critical for regioselective functionalization [1].

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine: Why In-Class Substitution Is Not Advisable


Generic substitution of pyrimidine intermediates is unreliable because the specific pattern of protecting groups and alkoxy substituents dictates the compound's orthogonal reactivity, solubility, and stability profile . Closely related analogs, such as 5-bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine (CAS 664988-37-8) or 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, possess different leaving groups or extended conjugation that alter their reactivity in nucleophilic substitution or cross-coupling reactions . The 2-(2-methoxyethoxy) group in the target compound is designed to mimic the 2'-O-(2-methoxyethyl) modification found in therapeutic oligonucleotides, providing specific hydrophilicity and conformational bias that cannot be replicated by simple methoxy or ethoxy analogs . Without direct comparative data, procurement must rely on the documented purity and structural identity to ensure reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine


Purity Specification vs. General Pyrimidine Intermediates

The target compound is offered with a minimum purity of 95%, as specified by multiple vendors . This is directly comparable to other protected pyrimidine building blocks like 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine, which is also typically 95% [1]. However, the target compound's identity is confirmed by CAS number and molecular formula, ensuring the correct regioisomer (4,6-bis rather than 2,4-bis substitution), which is crucial for downstream synthetic steps.

Purity Quality Control Nucleoside Synthesis

Molecular Weight and Formula Consistency Across Suppliers

The molecular weight of the target compound is consistently reported as 426.46 g/mol (C23H26N2O6) across multiple vendor databases, including AKSci and MolCore . This contrasts with structurally similar pyrimidines such as 5-bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine (MW 431.29 g/mol) or 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine (MW 683.2 g/mol) [1]. The precise molecular weight confirms the absence of halogen atoms and the presence of the 2-(2-methoxyethoxy) chain, which directly impacts the compound's physicochemical properties and reactivity.

Identity Characterization Procurement

Protecting Group Orthogonality: PMB vs. Methoxyethoxy

The compound features two 4-methoxybenzyl (PMB) ethers and one 2-methoxyethoxy group. The PMB group can be removed oxidatively (e.g., with DDQ or CAN) in the presence of the acid-labile methoxyethoxy group, a selectivity not achievable with simple benzyl ethers [1]. In contrast, the commonly used 5-bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine lacks the 2-methoxyethoxy group entirely, meaning it cannot be used to introduce the MOE modification directly . Quantitative stability data for this specific compound is not available; however, class-level inference from PMB-protected nucleosides indicates that the PMB group is stable to basic and acidic conditions that would cleave TBDMS or acetyl protecting groups [2].

Protecting Group Strategy Orthogonal Deprotection Oligonucleotide Synthesis

Storage and Handling: Long-Term Stability Designation

The vendor AKSci specifies 'Store long-term in a cool, dry place' for this compound, and it is classified as non-hazardous for DOT/IATA transport . This is in contrast to some reactive pyrimidine derivatives (e.g., 2-chloro or 4-chloro analogs) that require cold storage or inert atmosphere handling due to hydrolysis sensitivity. While quantitative stability degradation rates are not published, the non-hazardous classification and ambient storage recommendation suggest superior bench stability compared to halogenated pyrimidine intermediates.

Storage Stability Shelf Life

Primary Application Scenarios for 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine Based on Evidence


Synthesis of 2'-O-(2-Methoxyethyl)-Modified Nucleoside Phosphoramidites

The compound serves as a protected pyrimidine base for the synthesis of MOE-modified nucleoside phosphoramidites, which are key building blocks for therapeutic antisense oligonucleotides. The 4,6-bis(PMB) protection allows regioselective glycosylation at N1, while the 2-(2-methoxyethoxy) group remains intact throughout oligonucleotide synthesis and is critical for nuclease resistance and target binding affinity seen in approved drugs .

Medicinal Chemistry Scaffold for Kinase Inhibitor Development

The pyrimidine core with a 2-alkoxy substituent is a privileged scaffold in kinase inhibitor research. The PMB-protected hydroxyl groups can be deprotected and further functionalized with various pharmacophores to generate focused libraries for screening against tyrosine kinases or serine/threonine kinases, where the 2-(2-methoxyethoxy) group may improve solubility and reduce off-target binding [1].

Orthogonal Protecting Group Strategy Development in Complex Molecule Synthesis

The compound exemplifies a three-level orthogonal protecting group strategy on a pyrimidine scaffold. It is valuable for methodology studies aimed at developing selective deprotection sequences, as the PMB groups can be cleaved oxidatively without affecting the methoxyethoxy ether, enabling stepwise functionalization of the pyrimidine ring [2].

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